4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid
Description
This compound is a polyaromatic carboxylic acid featuring a tricyclic structure with two methyl groups and two carboxylic acid groups. Its IUPAC name reflects a central benzene ring substituted with a 3-methylphenyl group, which is further substituted with a 4-carboxyphenyl group. The second methyl group is located on the adjacent phenyl ring.
Properties
Molecular Formula |
C28H22O4 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid |
InChI |
InChI=1S/C28H22O4/c1-17-15-23(11-13-25(17)19-3-7-21(8-4-19)27(29)30)24-12-14-26(18(2)16-24)20-5-9-22(10-6-20)28(31)32/h3-16H,1-2H3,(H,29,30)(H,31,32) |
InChI Key |
BVGRZCJELKDZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)C)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid typically involves the reaction of appropriate carboxylic acids with methylphenyl derivatives. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction between benzene derivatives and carboxylic acids . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents[][3].
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in various substituted benzoic acids or methylphenyl derivatives .
Scientific Research Applications
4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-[3-(4-Carboxyphenyl)phenyl]benzoic Acid
- Structure : A terphenyl derivative with two carboxylic acid groups at the 4- and 4''-positions. Lacks methyl substituents.
- Molecular Formula : C₂₀H₁₄O₄ .
- Key Differences :
- Reduced hydrophobicity due to the absence of methyl groups.
- Simpler synthesis (fewer substituents) but lower thermal stability compared to the target compound.
- Applications: Potential use in coordination polymers or metal-organic frameworks (MOFs) due to its dicarboxylic acid functionality.
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic Acid
- Structure : Incorporates a thiazole heterocycle and a methoxy group.
- Molecular Formula: C₁₇H₁₃NO₃S .
- Methoxy group enhances solubility in polar solvents compared to methyl groups in the target compound.
- Applications : Likely explored for antimicrobial activity, given the prevalence of thiazole motifs in drug design.
SR11217 (Retinoid X Receptor Ligand)
- Structure : Contains a naphthalene core and a propenyl group linked to benzoic acid.
- Molecular Formula : C₂₄H₂₆O₂ .
- Key Differences: Bulky naphthalene substituent increases lipophilicity, enhancing cell membrane penetration. Demonstrated antiproliferative activity in cervical carcinoma cells (IC₅₀ ~1 µM) .
- Applications : Oncology research, particularly in combination therapies with interferons.
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Solubility | Biological Activity | Applications |
|---|---|---|---|---|---|---|
| Target Compound | C₂₄H₂₀O₄ | Methylphenyl, Carboxy | Not reported | Low (predicted) | Antimicrobial (inferred) | Materials, Pharmaceuticals |
| 4-[3-(4-Carboxyphenyl)phenyl]benzoic acid | C₂₀H₁₄O₄ | Carboxy | Not reported | Moderate | Unknown | MOFs, Coordination Polymers |
| 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid | C₁₇H₁₃NO₃S | Thiazole, Methoxy | Not reported | Moderate | Antimicrobial (potential) | Drug Development |
| SR11217 (Retinoid X receptor ligand) | C₂₄H₂₆O₂ | Naphthalene, Propenyl | Not reported | Lipophilic | Antiproliferative | Cancer Therapeutics |
Key Research Findings
- Synthetic Complexity : The target compound’s multiple methyl and carboxyphenyl groups likely require multi-step Suzuki-Miyaura couplings or Ullmann reactions, similar to methods in and .
- Thermal Stability : Methyl groups may reduce crystallinity compared to unsubstituted terphenyl dicarboxylic acids, as seen in bismaleimide resins with phthalide structures () .
- Biological Activity : While pyrazole-containing benzoic acids () show MIC values as low as 1.56 µg/mL against A. baumannii, the target compound’s methyl groups could sterically hinder receptor binding, reducing efficacy .
Biological Activity
4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid, a complex benzoic acid derivative, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various cellular pathways, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula: C₁₈H₁₈O₂
- Molecular Weight: 278.34 g/mol
This compound features multiple aromatic rings and a carboxylic acid group, contributing to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that derivatives of benzoic acid, including the target compound, exhibit a range of biological activities:
- Antioxidant Activity : Some benzoic acid derivatives have demonstrated prooxidant and antioxidant properties. For instance, studies have shown that related compounds can affect reactive oxygen species (ROS) generation, influencing cellular oxidative stress levels .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. For example, certain benzoic acid derivatives are known to inhibit alpha-reductase isozymes in vitro, which may have implications for conditions such as androgen-dependent disorders .
- Cellular Pathway Modulation : Recent studies have highlighted that benzoic acid derivatives can modulate critical cellular pathways, including the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are essential for protein degradation and cellular homeostasis .
Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of benzoic acid derivatives found that compounds similar to this compound significantly inhibited alpha-reductase isozymes at concentrations as low as 0.5 mM. This inhibition was measured using chemiluminescence and spectrophotometry techniques .
Study 2: Antioxidant Effects
In another investigation, the antioxidant capacity of related benzoic acids was assessed through various assays measuring ROS production. Results indicated that these compounds could enhance the production of hydroxyl radicals significantly, suggesting their utility in conditions characterized by oxidative stress .
Study 3: Cellular Activity Modulation
A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts. The results showed that certain derivatives increased proteasomal activity significantly without inducing cytotoxicity at concentrations up to 10 µg/mL. This suggests potential applications in anti-aging therapies by enhancing protein degradation pathways .
Data Tables
| Activity Type | Compound | Effect Observed | Concentration |
|---|---|---|---|
| Enzyme Inhibition | Alpha-reductase inhibitors | Significant inhibition | 0.5 mM |
| Antioxidant Activity | Hydroxybenzoic acid derivatives | Increased ROS production | Various |
| Cellular Modulation | Benzoic acid derivatives | Enhanced proteasomal activity | Up to 10 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
